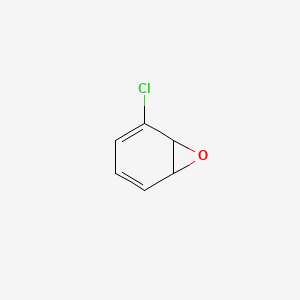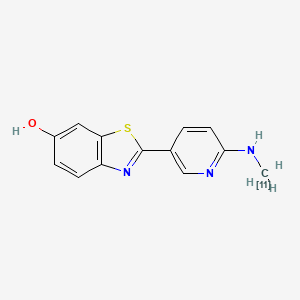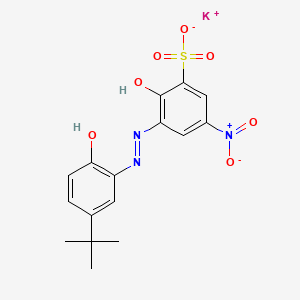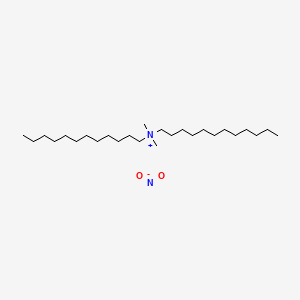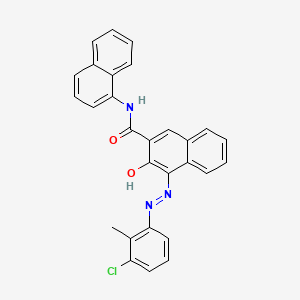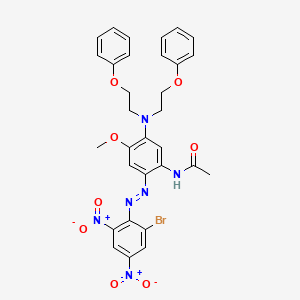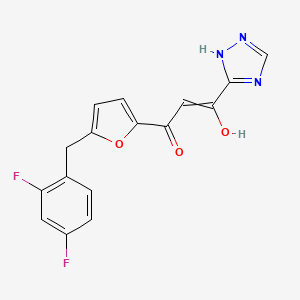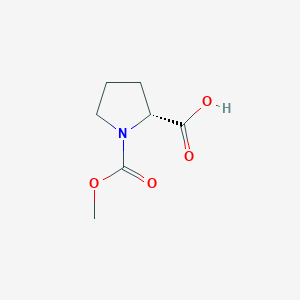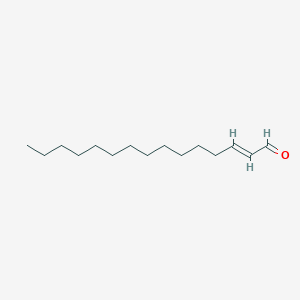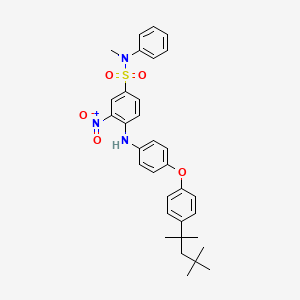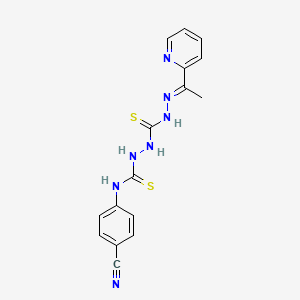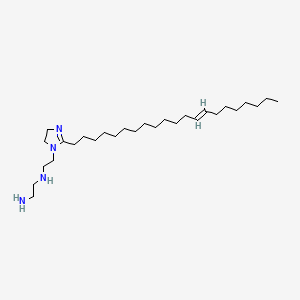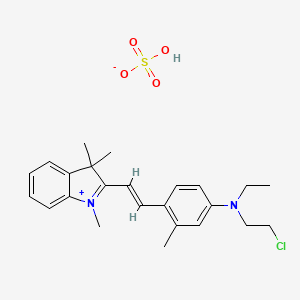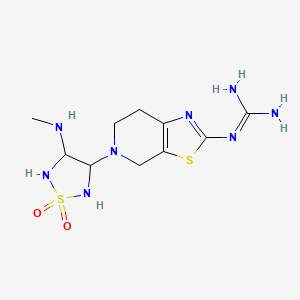
Guanidine, (5-(4-(methylamino)-1,2,5-thiadiazolidin-3-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)-, S,S-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, (5-(4-(methylamino)-1,2,5-thiadiazolidin-3-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)-, S,S-dioxide is a complex organic compound with a unique structure that includes a guanidine group, a thiadiazolidine ring, and a tetrahydrothiazolopyridine ring
準備方法
The synthesis of Guanidine, (5-(4-(methylamino)-1,2,5-thiadiazolidin-3-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)-, S,S-dioxide involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazolidine ring, followed by the introduction of the guanidine group and the formation of the tetrahydrothiazolopyridine ring. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Guanidine, (5-(4-(methylamino)-1,2,5-thiadiazolidin-3-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)-, S,S-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The thiadiazolidine and tetrahydrothiazolopyridine rings may also contribute to the compound’s overall biological activity by interacting with different molecular targets.
類似化合物との比較
Compared to other similar compounds, Guanidine, (5-(4-(methylamino)-1,2,5-thiadiazolidin-3-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)-, S,S-dioxide stands out due to its unique combination of functional groups and ring structures Similar compounds include other guanidine derivatives and thiadiazolidine-containing molecules
特性
CAS番号 |
118618-55-6 |
|---|---|
分子式 |
C10H18N8O2S2 |
分子量 |
346.4 g/mol |
IUPAC名 |
2-[5-[4-(methylamino)-1,1-dioxo-1,2,5-thiadiazolidin-3-yl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]guanidine |
InChI |
InChI=1S/C10H18N8O2S2/c1-13-7-8(17-22(19,20)16-7)18-3-2-5-6(4-18)21-10(14-5)15-9(11)12/h7-8,13,16-17H,2-4H2,1H3,(H4,11,12,14,15) |
InChIキー |
KEKFFTFOPQBVHK-UHFFFAOYSA-N |
正規SMILES |
CNC1C(NS(=O)(=O)N1)N2CCC3=C(C2)SC(=N3)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


